4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used as boron-containing reagents in organic synthesis .
Mode of Action
The compound likely interacts with its targets through the boron atom in the dioxaborolane group . This group can form covalent bonds with other atoms, enabling the compound to participate in various chemical reactions .
Biochemical Pathways
Boron-containing compounds are known to play a role in c-c bond formation, oxidation, and reduction reactions .
Result of Action
As a boron-containing reagent, it may be involved in various chemical transformations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the synthesis of pharmaceuticals and other biologically active compounds. The boronic ester group in this compound allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming reversible covalent bonds with diols and other nucleophiles . This binding can inhibit or activate enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time when exposed to air and moisture, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites . The compound can also affect the activity of metabolic enzymes, leading to changes in energy production and utilization . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its ability to form reversible covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization can also affect its stability and efficacy in biochemical reactions .
Properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14-7-6-10(9)15-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHUFNSLTSKBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656943 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758699-74-0 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.